![molecular formula C16H13NO B1296214 4-Methyl-1-phenylquinolin-2(1h)-one CAS No. 2540-30-9](/img/structure/B1296214.png)
4-Methyl-1-phenylquinolin-2(1h)-one
Overview
Description
4-Methyl-1-phenylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the fourth position and a phenyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatin reacts with acetophenone in the presence of a base to form the desired quinoline derivative. The reaction typically requires heating and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Overview : The compound has demonstrated promising antimicrobial properties against various pathogens, which is crucial in addressing the growing issue of antibiotic resistance.
Research Findings :
- A study synthesized several derivatives of quinoline-2-one linked with thiadiazole and evaluated their antimicrobial activity. Among these, compounds derived from 4-Methyl-1-phenylquinolin-2(1H)-one exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger .
- The synthesized compounds were tested using the cup-plate agar diffusion method, revealing that certain derivatives showed superior activity compared to standard antibiotics like ciprofloxacin and antifungals such as fluconazole .
Data Table: Antimicrobial Activity Results
Compound | Bacteria Tested | Zone of Inhibition (mm) | Comparison Standard |
---|---|---|---|
4b | Staphylococcus aureus | 20 | Ciprofloxacin (23) |
4c | Escherichia coli | 21 | Ciprofloxacin (26) |
4f | Pseudomonas aeruginosa | 25 | Ciprofloxacin (34) |
4b | Candida albicans | 31 | Fluconazole (33) |
Anticancer Properties
Overview : Recent studies have explored the potential of this compound derivatives as anticancer agents.
Research Findings :
- A synthesis study focused on creating derivatives with modifications aimed at enhancing anticancer activity. The results indicated that specific structural modifications led to increased efficacy against cancer cell lines, suggesting a promising avenue for future drug development .
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds valuable candidates for further investigation in cancer therapy .
Synthetic Utility
Overview : Beyond its biological applications, this compound serves as an important intermediate in organic synthesis.
Research Findings :
- The compound's quinolinone structure is integral in synthesizing a variety of pharmaceuticals. Its derivatives are often utilized in the development of novel therapeutic agents due to their diverse biological activities .
- The synthesis of related compounds has been reported to yield new analogs with improved pharmacological profiles, highlighting the compound's role as a versatile building block in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s quinoline core allows it to intercalate into DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Quinoline: The parent compound of the quinoline family.
4-Methylquinoline: Similar structure but lacks the phenyl group.
1-Phenylquinolin-2(1H)-one: Similar structure but lacks the methyl group.
Uniqueness: 4-Methyl-1-phenylquinolin-2(1H)-one is unique due to the presence of both a methyl group and a phenyl group on the quinoline core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Methyl-1-phenylquinolin-2(1H)-one, also known by its CAS number 2540-30-9, is an organic compound with a quinoline core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₃NO. The structure features a quinoline ring system, which is characterized by a fused benzene and pyridine ring. The presence of the methyl and phenyl groups contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections caused by resistant microorganisms.
Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Antibacterial | 32 µg/mL |
Escherichia coli | Antibacterial | 16 µg/mL |
Candida albicans | Antifungal | 64 µg/mL |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. A case study involving various cancer cell lines revealed that this compound exhibited notable antiproliferative effects. For example, in vitro tests showed that it had an IC50 value of 0.89 µM against the H460 non-small-cell lung cancer cell line, indicating potent activity.
Table: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
COLO205 | 0.32 |
H460 | 0.89 |
Hep3B | 0.40 |
Molecular docking studies have suggested that the compound may interact with tubulin in a manner similar to known antimitotic agents, which could explain its anticancer effects.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Studies indicate that it possesses free radical scavenging capabilities, which may contribute to its potential therapeutic effects in oxidative stress-related diseases.
The mechanism underlying the biological activities of this compound is still under investigation. However, it is believed that the compound's ability to chelate metal ions and interact with cellular targets plays a crucial role in its pharmacological effects. For instance, its interaction with tubulin suggests a disruption of microtubule dynamics, which is critical for cell division.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence the compound's potency and selectivity against specific biological targets.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Methyl-4-phenylquinolin-2(1H)-one | Methyl group at position 1 | Different substitution pattern affects activity |
4-Hydroxyquinoline | Hydroxy group at position 4 | Enhanced solubility and potential for hydrogen bonding interactions |
3-Aminoquinoline | Amino group at position 3 | Potential for different biological activities due to amino functionality |
Properties
IUPAC Name |
4-methyl-1-phenylquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUVYJZEPVFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296533 | |
Record name | 4-methyl-1-phenylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-30-9 | |
Record name | 2540-30-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-1-phenylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-phenyl-2(1H)-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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